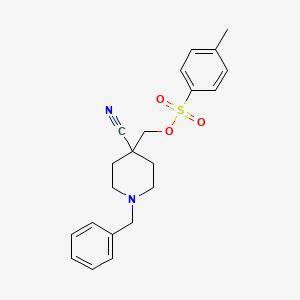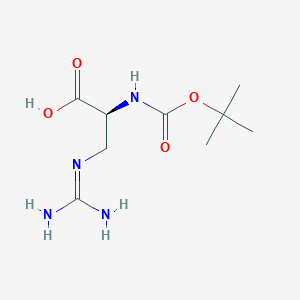
Boc-L-2-amino-3-guanidinopropionic acid
Vue d'ensemble
Description
Boc-L-2-amino-3-guanidinopropionic acid, also known as Boc-L-AGP, is a chemical compound with potential implications in various fields of research and industry. It has a molecular formula of C9H18N4O4 and a molecular weight of 246.27 .
Synthesis Analysis
The synthesis of Boc-L-2-amino-3-guanidinopropionic acid involves the protection of amino functions. This process often results in products containing one or two Boc-groups . The synthesis, properties, and applications of these products have been extensively studied .Molecular Structure Analysis
The molecular structure of Boc-L-2-amino-3-guanidinopropionic acid is defined by its molecular formula, C9H18N4O4 . The 3D structure of Boc-compounds, including Boc-L-2-amino-3-guanidinopropionic acid, has been determined by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving Boc-L-2-amino-3-guanidinopropionic acid are primarily related to the protection and deprotection of amino functions . The Boc-group can be cleaved by mild acidolysis .Physical And Chemical Properties Analysis
Boc-L-2-amino-3-guanidinopropionic acid is a white powder . It has a molecular weight of 246.27 and a molecular formula of C9H18N4O4 . The compound has a density of 1.35±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis Methodologies and Chemical Properties
Boc-L-2-amino-3-guanidinopropionic acid is pivotal in the convergent and stereospecific synthesis of molecules containing alpha-functionalized guanidiniums. Through a process utilizing alpha-amino acid methyl esters, N,N'-bis(Boc)-alpha-guanidino acids are synthesized, aiming to introduce chirality and functional groups adjacent to guanidiniums. This approach enhances specificity and affinity in molecular recognition, where the Boc-protected alpha-guanidino acids are coupled to cyclohexylamine and trans-1,4-diaminocyclohexane with good yield and retention of stereochemistry. The methodology offers a practical route for incorporating chiral alpha-substituted guanidinium groups into molecules, demonstrating the chemical versatility and utility of Boc-L-2-amino-3-guanidinopropionic acid in synthetic organic chemistry (Balakrishnan, Zhao, & Zondlo, 2007).
Application in Drug Discovery and Design
In drug discovery, Boc-L-2-amino-3-guanidinopropionic acid analogs play a crucial role in exploring therapeutic potentials, especially in the context of diabetes and obesity. The compound 3-guanidinopropionic acid, for instance, improves insulin sensitivity and promotes weight loss in animal models, serving as a foundation for developing novel antidiabetic agents. An extensive analogue program highlighted the narrow scope of activity modifications, identifying compounds with equivalent or improved antidiabetic activity. This research underscores the significance of Boc-L-2-amino-3-guanidinopropionic acid derivatives in medicinal chemistry, offering insights into the structural requirements for metabolic stability and therapeutic efficacy (Larsen et al., 2001).
Molecular Recognition and Peptide Modification
The guanidinium group in Boc-L-2-amino-3-guanidinopropionic acid facilitates molecular recognition and binding, making it a useful tool in peptide synthesis and modification. Guanidinylation reactions, for example, enable the efficient introduction of protected guanidines in solid phase peptide synthesis (SPPS), allowing the incorporation of arginine analogues into peptides. This process illustrates the applicability of Boc-L-2-amino-3-guanidinopropionic acid derivatives in peptide engineering, enhancing the diversity and functionality of synthetic peptides (Zhang & Kennan, 2001).
Biochemical Applications and Enzymatic Studies
Biochemically, derivatives of Boc-L-2-amino-3-guanidinopropionic acid are instrumental in studying enzyme mechanisms and inhibitor design. The selective inhibition of thrombin by peptides of boroarginine demonstrates the utility of guanidinium-containing compounds in probing enzymatic activity and developing specific inhibitors. Such studies provide a foundation for designing antithrombotic agents and elucidating the biochemical pathways mediated by serine proteases (Kettner, Mersinger, & Knabb, 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O4/c1-9(2,3)17-8(16)13-5(6(14)15)4-12-7(10)11/h5H,4H2,1-3H3,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIRURZCBWQXQP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-2-amino-3-guanidinopropionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




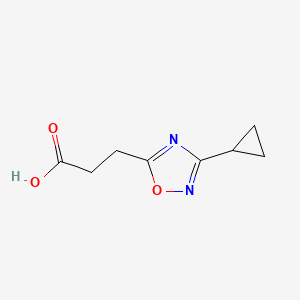
![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)
![2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine](/img/structure/B1521715.png)
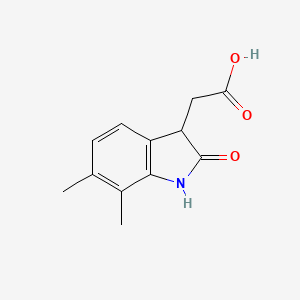
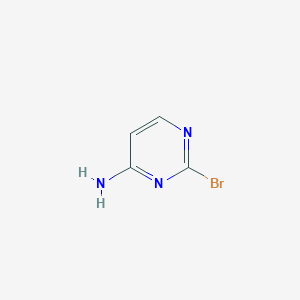
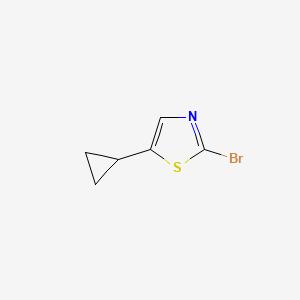
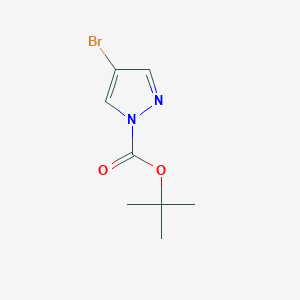
![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)

![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
![4-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521730.png)
![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)
